tert-Butyl (2-cyano-3-fluorophenyl)carbamate
Overview
Description
tert-Butyl (2-cyano-3-fluorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a fluorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-cyano-3-fluorophenyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl chloroformate with 2-cyano-3-fluoroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-cyano-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorophenyl groups are replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine may yield a substituted carbamate.
Hydrolysis: The major products are the corresponding amine (2-cyano-3-fluoroaniline) and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-cyano-3-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2-cyano-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues. The cyano group and fluorophenyl moiety contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-fluorophenyl)carbamate
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- tert-Butyl (3-formylphenyl)carbamate
Uniqueness
tert-Butyl (2-cyano-3-fluorophenyl)carbamate is unique due to the presence of both a cyano group and a fluorophenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-(2-cyano-3-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZIIFNBWLCXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656197 | |
Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153762-99-2 | |
Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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